REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]2[CH:5]=[C:4]1[C:14]([O:16]CC)=[O:15])[CH3:2].[OH-].[Li+]>C1COCC1.CO.O>[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]2[CH:5]=[C:4]1[C:14]([OH:16])=[O:15])[CH3:2] |f:1.2|
|
Name
|
ethyl 1-ethyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=CC=2C1=NC=C(C2)OC)C(=O)OCC
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A cloudy solution formed which
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 18 hr
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
2M HCl (2 ml, aqueous) was added to the crude product
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Type
|
CUSTOM
|
Details
|
then dried under reduced pressure
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=CC=2C1=NC=C(C2)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |